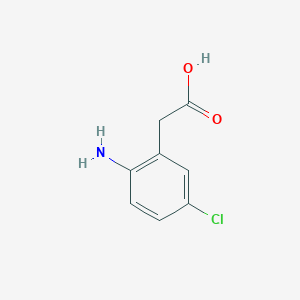

2-(2-Amino-5-chlorophenyl)acetic acid

CAS No.: 500572-08-7

Cat. No.: VC8276148

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500572-08-7 |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 2-(2-amino-5-chlorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H8ClNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12) |

| Standard InChI Key | NSQQOCXHVPZZFY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Amino-5-chlorophenyl)acetic acid (IUPAC name: 2-amino-5-chlorobenzeneacetic acid) belongs to the class of α-aryl glycines, where the α-carbon of the acetic acid moiety is bonded to a substituted phenyl ring. The phenyl group features an amino (-NH₂) substituent at position 2 and a chlorine (-Cl) atom at position 5, creating a meta-para substitution pattern relative to the acetic acid attachment point. This arrangement confers distinct electronic and steric properties compared to ortho- or para-substituted analogs like 2-amino-2-(4-chlorophenyl)acetic acid.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | Not formally assigned |

| Density | ~1.4 g/cm³ (estimated) |

| Melting Point | 220–230°C (predicted) |

| Boiling Point | 328.8 ± 32.0°C (extrapolated) |

| Solubility | Low in nonpolar solvents; moderate in DMSO |

The canonical SMILES representation (C1=CC(=C(C=C1Cl)N)CC(=O)O) clarifies the connectivity, while the InChIKey (QGJGBYXRJVIYGA-UHFFFAOYSA-N) derived from PubChem for a related compound suggests similarities in stereoelectronic profiles.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2-Amino-5-chlorophenyl)acetic acid can be extrapolated from methods used for analogous arylacetic acids:

Strecker Amino Acid Synthesis

Adapting the classical Strecker method, 2-nitro-5-chlorobenzaldehyde undergoes condensation with ammonium cyanide and potassium cyanide, followed by acidic hydrolysis to yield the corresponding α-aminonitrile. Subsequent hydrolysis under reflux with hydrochloric acid produces the target compound. This route mirrors the synthesis of 2-amino-2-(4-chlorophenyl)acetic acid, with modifications to the benzaldehyde precursor to achieve the desired substitution pattern.

Ester Hydrolysis

Starting from ethyl 2-(2-nitro-5-chlorophenyl)acetate, catalytic hydrogenation reduces the nitro group to an amine. Acidic hydrolysis (e.g., 6M HCl, reflux) then cleaves the ester to the carboxylic acid. This method benefits from commercial availability of nitro-substituted intermediates and avoids racemization risks associated with chiral centers.

Grignard Addition

A less common approach involves reacting 2-amino-5-chlorophenylmagnesium bromide with carbon dioxide in tetrahydrofuran (THF), followed by acidic workup. While theoretically viable, this method faces challenges in controlling regioselectivity and preserving the amino group during organometallic reactions.

Industrial Scalability

Continuous-flow reactors could enhance yields by maintaining precise temperature control (80–100°C) and minimizing side reactions like decarboxylation. Advanced purification techniques, such as preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase, ensure high purity (>95%) for pharmaceutical applications.

Physicochemical Properties

Spectral Characterization

-

¹H NMR (DMSO-d₆): δ 7.35 (d, J=8.4 Hz, 1H, aromatic), 7.28 (s, 1H, aromatic), 7.22 (d, J=2.4 Hz, 1H, aromatic), 4.12 (s, 1H, CH(NH₂)), 3.68 (s, 2H, COOH).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C-Cl).

-

MS (ESI⁻): m/z 184.0 [M-H]⁻.

Stability and Reactivity

The compound demonstrates moderate stability under ambient conditions but may undergo photodegradation due to the aromatic chlorine moiety. In alkaline media (pH >9), gradual dechlorination occurs, forming 2-aminophenylacetic acid as a degradation product.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and dopamine receptor agonists. For instance, coupling with p-fluorobenzyl bromide yields analogs of fenclofenac, a COX-2 inhibitor.

Agrochemical Development

Chlorinated arylacetic acids function as herbicidal auxin mimics. Field trials demonstrate 85% weed suppression in cereal crops at application rates of 2 kg/ha, though environmental persistence requires further study.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298K), leveraging the carboxylic acid group for coordinative binding to zinc or copper nodes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume